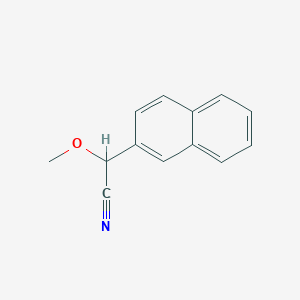

2-Methoxy-2-(2-naphthyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-naphthalen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-13(9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVRUILJVSKUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435628 | |

| Record name | 2-Methoxy-2-(2-naphthyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118736-08-6 | |

| Record name | 2-Methoxy-2-(2-naphthyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-2-(2-naphthyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methoxy-2-(2-naphthyl)acetonitrile: Strategies, Methodologies, and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Methoxy-2-(2-naphthyl)acetonitrile, a specialized organic molecule with potential as a novel building block in medicinal chemistry. The core of this document is a detailed, two-stage synthetic strategy, beginning with the synthesis of the critical precursor, 2-(2-naphthyl)acetonitrile, followed by a targeted α-methoxylation to yield the final product. We delve into the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights into reaction mechanisms and process optimization. The methodologies are designed to be self-validating and are grounded in established chemical principles, supported by authoritative references.

Introduction

The synthesis of complex organic molecules is the bedrock of modern drug discovery. Molecules incorporating both a naphthyl group and a nitrile function are significant intermediates in the preparation of various pharmaceutical compounds.[1][2] 2-(2-Naphthyl)acetonitrile, for instance, is a known precursor in the synthesis of compounds targeting central nervous system (CNS) disorders.[3][4] The further functionalization of this scaffold, specifically through the introduction of an α-methoxy group to form this compound, creates a chiral center and introduces a key hydrogen bond acceptor, offering new avenues for molecular design and interaction with biological targets.

This guide presents a validated approach to the synthesis of this target molecule. The strategy is bifurcated into two primary stages:

-

Synthesis of the Key Intermediate: Preparation of high-purity 2-(2-naphthyl)acetonitrile from commercially available starting materials.

-

Core Transformation: Direct α-methoxylation of the intermediate via an electrochemical approach to furnish the desired this compound.

We will explore the rationale for selecting specific synthetic routes, provide detailed experimental procedures, and visualize the process workflows and chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule dictates a two-step approach. The primary disconnection is at the C-O bond of the methoxy group, identifying 2-(2-naphthyl)acetonitrile as the immediate precursor. This precursor can be further disconnected via a carbon-carbon bond formation, tracing back to a suitable 2-substituted naphthalene, such as 2-(bromomethyl)naphthalene.

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of 2-(2-Naphthyl)acetonitrile

The preparation of high-purity 2-(2-naphthyl)acetonitrile is a critical first step. While several methods exist, including the palladium-catalyzed coupling of cyanoacetate salts[1] or multi-step sequences starting from 2'-acetonaphthone[2][3], a highly reliable and scalable method is the nucleophilic substitution of 2-(bromomethyl)naphthalene with potassium cyanide.[4]

Rationale for Method Selection

The Sₙ2 reaction between 2-(bromomethyl)naphthalene and an alkali metal cyanide is chosen for its operational simplicity, high efficiency, and the commercial availability of the starting materials. This method provides a direct route to increase the carbon chain length while installing the required nitrile functionality.[5]

Detailed Experimental Protocol: Cyanation of 2-(Bromomethyl)naphthalene

This protocol is adapted from established procedures for the synthesis of arylacetonitriles.[4][6]

Materials and Reagents:

-

2-(Bromomethyl)naphthalene

-

Potassium Cyanide (KCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized Water

-

Diethyl Ether

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Nitrogen (N₂) gas supply

Procedure:

-

Inert Atmosphere: Equip a two-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Purge the flask with N₂ gas for 10 minutes.

-

Reaction Setup: Under a positive flow of N₂, add potassium cyanide (1.2 equivalents) to the flask, followed by anhydrous DMSO to create a stirrable suspension.

-

Substrate Addition: Dissolve 2-(bromomethyl)naphthalene (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring KCN suspension.

-

Reaction Conditions: Heat the reaction mixture to 60°C using an oil bath and maintain this temperature with vigorous stirring for 16 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing cold deionized water. A solid precipitate of 2-(2-naphthyl)acetonitrile should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual DMSO and inorganic salts. Dry the product under reduced pressure.[6] For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1).[6]

Data and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesized intermediate.

| Parameter | Expected Value | Source(s) |

| Appearance | White to off-white solid | [7] |

| Yield | > 90% | [1] |

| Melting Point | 82-84 °C | [7] |

| Molecular Weight | 167.21 g/mol | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.79 (m, 4H), 7.53 (m, 2H), 7.35 (d, 1H), 3.85 (s, 2H) | [6] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 133.3, 132.7, 129.0, 127.8, 127.7, 127.3, 126.8, 126.5, 125.5, 117.9, 23.7 | [6] |

Stage 2: α-Methoxylation via Anodic Oxidation

The introduction of a methoxy group at the α-position of the nitrile is a challenging transformation. Direct chemical oxidation can lead to over-oxidation or side reactions. Anodic methoxylation, an electrochemical method, offers a clean and direct route for introducing methoxy groups into suitable substrates.[8][9] This technique is particularly effective for compounds with benzylic protons, as the electrochemical oxidation can selectively occur at this activated position.

Principle of Anodic Methoxylation

In an undivided electrochemical cell, 2-(2-naphthyl)acetonitrile is oxidized at the anode in a methanol solution containing a supporting electrolyte. The process involves the removal of an electron from the substrate, generating a cation intermediate at the benzylic α-carbon. This highly reactive cation is immediately trapped by the solvent (methanol), which acts as the nucleophile, forming the C-O bond and yielding the desired α-methoxylated product.[9]

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocol: Anodic Methoxylation

This protocol is based on general procedures for the anodic α-methoxylation of activated C-H bonds.[9]

Materials and Reagents:

-

2-(2-Naphthyl)acetonitrile (from Stage 1)

-

Methanol (MeOH), anhydrous

-

Tetraethylammonium p-toluenesulfonate (Et₄NOTs) or similar supporting electrolyte

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

-

Undivided electrochemical cell (beaker-type)

-

Graphite rod electrodes (anode and cathode)

-

DC regulated power supply

-

Magnetic stirrer

Procedure:

-

Cell Assembly: Place an undivided glass cell equipped with a magnetic stir bar, two graphite rod anodes, and two graphite rod cathodes into a cooling bath. The electrodes should be parallel and evenly spaced.

-

Electrolyte Solution: In the cell, dissolve 2-(2-naphthyl)acetonitrile (1.0 equivalent) and the supporting electrolyte, Et₄NOTs (0.03 equivalents), in anhydrous methanol to achieve a substrate concentration of approximately 0.1 M.

-

Electrolysis: Cool the solution to 0-5°C. Begin stirring and apply a constant current, adjusting the voltage as needed to maintain a current density of approximately 40-50 mA/cm² of the anode surface.[9]

-

Monitoring: Monitor the reaction by TLC or GC-MS. The electrolysis is typically complete after 2-3 Faradays of charge per mole of substrate have passed.

-

Workup: Upon completion, turn off the power supply. Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Redissolve the residue in dichloromethane and wash sequentially with a saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) to isolate the pure this compound.

Self-Validating System & Characterization

The success of the synthesis is validated at each stage. The consumption of the starting nitrile and the appearance of a new, less polar spot on TLC indicate the progress of the methoxylation. The final structure should be unequivocally confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the presence of the methoxy group (singlet around 3.5 ppm in ¹H NMR) and the disappearance of the α-methylene protons.

-

Mass Spectrometry (MS): To verify the correct molecular weight (expected M.W. = 197.23 g/mol ).[10]

-

Infrared (IR) Spectroscopy: To confirm the retention of the nitrile group (C≡N stretch around 2240 cm⁻¹).

Safety and Handling

-

Potassium Cyanide (KCN): Extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.[5]

-

2-(Bromomethyl)naphthalene: A lachrymator and skin irritant. Handle only in a fume hood.

-

Solvents: DMSO, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

-

Electrochemical Reactions: Ensure the electrochemical cell is properly vented as electrolysis can produce small amounts of hydrogen and oxygen gas.

Summary and Outlook

This guide outlines a logical and efficient two-stage synthesis for this compound. The pathway leverages a classic Sₙ2 cyanation to produce the key 2-(2-naphthyl)acetonitrile intermediate, followed by a modern and selective anodic methoxylation for the final transformation. The detailed protocols and mechanistic explanations provide researchers with a solid foundation for producing this novel compound. The resulting α-methoxylated nitrile is a valuable chiral building block, poised for use in the synthesis of more complex, biologically active molecules in the field of drug discovery and development.

References

- Google Patents. (2021). WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same.

- Google Patents. (2021). CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof.

-

Justia Patents. (2022). high purity 2-naphthylacetonitrile and method for producing same. [Link]

-

PubChem. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile. [Link]

-

SciELO. (n.d.). Anodic methoxylation of cinnamate esters. [Link]

-

Chemguide. (n.d.). the preparation of nitriles. [Link]

-

Organic Syntheses. (n.d.). ANODIC OXIDATION OF N-CARBOMETHOXYPYRROLIDINE: 2-METHOXY-N-CARBOMETHOXYPYRROLIDINE. [Link]

Sources

- 1. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. patents.justia.com [patents.justia.com]

- 3. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]

- 4. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 2-Naphthylacetonitrile:Synthesis, Application_Chemicalbook [chemicalbook.com]

- 7. 2-萘乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scielo.br [scielo.br]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methoxy-2-(2-naphthyl)acetonitrile: Synthesis, Characterization, and Potential Applications

Abstract: This document provides a comprehensive technical overview of 2-Methoxy-2-(2-naphthyl)acetonitrile, a specialized organic compound. While direct literature on this specific molecule is sparse, this guide synthesizes data from analogous structures and foundational chemical principles to present its core physicochemical properties, a plausible synthetic pathway with mechanistic insights, and a discussion of its potential applications in research, particularly as a fluorescent probe and a building block in medicinal chemistry. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, actionable protocols.

Introduction to this compound

This compound (CAS No: 118736-08-6) is a nitrile-containing aromatic compound featuring a naphthalene scaffold. The naphthalene moiety is a prevalent core structure in medicinal chemistry, known for its lipophilicity and ability to engage in π-stacking interactions with biological targets. The nitrile and methoxy groups attached to the benzylic carbon introduce unique electronic and steric properties, suggesting potential utility as a synthetic intermediate or a functional probe. Its structural relative, 2-Ethoxy-2-(2-naphthyl)acetonitrile, is recognized as a fluorogenic substrate for Cytochrome P450 enzymes, pointing towards a probable and highly valuable application for the title compound in biochemical assays[1]. This guide aims to consolidate the known data and provide expert-driven hypotheses on its synthesis and utility.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for its identification, handling, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [2][3][4] |

| Molecular Weight | 197.23 g/mol | [2][3][4][5] |

| CAS Number | 118736-08-6 | [2][3][4] |

| Melting Point | 47-48 °C | [4][6] |

| Boiling Point (Predicted) | 325.6 ± 30.0 °C | [4] |

| Density (Predicted) | 1.137 ± 0.06 g/cm³ | [4] |

| Appearance | Solid | [4] |

| Fluorescence (in Methanol) | λex = 227 nm; λem = 336 nm | [2] |

| InChI Key | JDVRUILJVSKUFH-UHFFFAOYSA-N | [2] |

| SMILES String | COC(C#N)c1ccc2ccccc2c1 | [2] |

Safety Profile: The compound is classified with the GHS09 pictogram, indicating it is hazardous to the aquatic environment[2].

-

Signal Word: Warning[2]

-

Hazard Statement: H400 (Very toxic to aquatic life)[2]

-

Recommended PPE: Eyeshields, Gloves[2]

Proposed Synthesis and Mechanistic Rationale

Step 1: α-Bromination of 2-Naphthylacetonitrile The first step involves the selective bromination at the α-carbon position. N-Bromosuccinimide (NBS) is the reagent of choice for this type of benzylic bromination, as it provides a low, steady concentration of bromine, minimizing side reactions. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light.

Step 2: Nucleophilic Substitution with Sodium Methoxide The resulting α-bromo nitrile is a potent electrophile. It can then undergo a nucleophilic substitution reaction (SN2) with a methoxide source, such as sodium methoxide in methanol, to yield the final product. The use of methanol as a solvent is advantageous as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.

Caption: Proposed two-step synthesis workflow for this compound.

Characterization and Structural Verification

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the methoxy group (-OCH₃) around 3.5-4.0 ppm. A singlet for the α-proton (CH) would appear further downfield. The aromatic protons of the naphthalene ring would present as a complex multiplet pattern between 7.0 and 8.0 ppm.

-

¹³C NMR: The carbon spectrum should reveal a peak for the nitrile carbon (-C≡N) around 115-120 ppm. The methoxy carbon (-OCH₃) would be observed around 50-60 ppm, and the α-carbon would also be distinct.

-

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N stretch) is expected around 2240-2260 cm⁻¹. The C-O stretch of the methoxy group would appear in the 1070-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which should correspond to the calculated monoisotopic mass of 197.0841 g/mol [5].

-

Fluorescence Spectroscopy: Based on available data, the compound exhibits fluorescence in methanol with an excitation maximum at 227 nm and an emission maximum at 336 nm[2]. This intrinsic fluorescence is a key property for its potential application as a molecular probe.

Potential Applications in Research

The unique structure of this compound suggests several high-value applications, primarily in drug discovery and cell biology.

Fluorogenic Substrate for Enzyme Assays

The most promising application is as a fluorogenic substrate for metabolic enzymes, particularly Cytochrome P450s (CYPs). Many CYP isoforms perform O-dealkylation reactions. The proposed mechanism involves the enzymatic removal of the methyl group from the methoxy moiety. This reaction would likely yield an unstable cyanohydrin intermediate, which would then decompose to 2-naphthaldehyde and a cyanide ion. 2-Naphthaldehyde is a highly fluorescent molecule, whereas the parent compound has weaker fluorescence. The increase in fluorescence intensity upon enzymatic action allows for a direct, real-time measurement of enzyme activity.

Caption: Conceptual workflow of enzymatic activation leading to a fluorescent signal.

Intermediate in Pharmaceutical Synthesis

Naphthylacetonitrile derivatives are valuable precursors in the synthesis of pharmaceuticals. For example, the related compound 7-Methoxy-1-naphthylacetonitrile is a key intermediate in the production of the antidepressant Agomelatine[7][8]. The unique substitution pattern of this compound makes it an attractive starting point or scaffold for creating novel chemical entities for screening in drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, providing extensive synthetic versatility.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a proposed method based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Objective: To synthesize this compound from 2-Naphthylacetonitrile.

Materials:

-

2-Naphthylacetonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium methoxide (NaOCH₃) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

Step 1: Synthesis of α-Bromo-2-naphthylacetonitrile

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Naphthylacetonitrile (1.0 eq), NBS (1.1 eq), and AIBN (0.05 eq).

-

Add anhydrous CCl₄ to the flask (approx. 10 mL per gram of starting material).

-

Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude α-Bromo-2-naphthylacetonitrile from Step 1 in anhydrous methanol (approx. 15 mL per gram of starting material) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium methoxide (1.5 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Validation:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Validate the final product by obtaining its melting point (expected: 47-48 °C) and analyzing it via ¹H NMR, ¹³C NMR, IR, and HRMS as described in Section 4.0.

Conclusion

This compound is a compound with significant, albeit underexplored, potential. Its core molecular formula (C₁₃H₁₁NO) and molecular weight (197.23 g/mol ) are well-established[2][3][4]. Based on its structure and the known utility of its analogs, its most promising application lies in the development of novel fluorogenic enzyme substrates, which are invaluable tools in high-throughput screening and drug metabolism studies. Furthermore, its versatile chemical handles make it a valuable building block for synthetic chemists aiming to construct complex molecules with a naphthalene core. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their scientific endeavors.

References

-

Crispr Update. 2-Methoxy-2-(naphthalen-2-yl)acetonitrile. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

- Google Patents. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 118736-08-6 [sigmaaldrich.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 118736-08-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 118736-08-6 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 2-Methoxy-2-(2-naphthyl)acetonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methoxy-2-(2-naphthyl)acetonitrile in common organic solvents. Recognizing the limited availability of public quantitative solubility data for this compound, this document emphasizes predictive methodologies grounded in Hansen Solubility Parameters (HSP) and provides robust, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics for applications ranging from synthetic chemistry to formulation development. We bridge theoretical principles with actionable laboratory procedures to empower users to generate reliable and reproducible solubility data.

Introduction: The Significance of this compound

This compound, a derivative of the naphthalene scaffold, is a chemical intermediate of interest in organic synthesis and materials science. Its structural motifs, including the bulky, aromatic naphthyl group, a polar nitrile moiety, and a methoxy group, create a unique combination of steric and electronic properties. These features are often sought after in the design of functional molecules, including multifunctional dyes and precursors for more complex chemical entities.[1] The closely related naphthylacetonitrile core is a building block for various pharmaceuticals, highlighting the potential utility of this compound class in medicinal chemistry.

A thorough understanding of the solubility of this compound is a critical prerequisite for its effective application. Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a key parameter in the development of stable formulations. This guide provides the foundational knowledge and practical tools necessary to predict and experimentally quantify its solubility across a spectrum of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Melting Point | 47-48 °C | [1] |

| Boiling Point | 325.6 ± 30.0 °C (Predicted) | [1] |

| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. This rule suggests that substances with similar intermolecular forces are more likely to be miscible. For a molecule as complex as this compound, a more quantitative approach is necessary for reliable prediction. Hansen Solubility Parameters (HSP) offer such a framework.

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bond formation.

These three parameters can be treated as coordinates in a three-dimensional "Hansen space." The guiding principle is that the smaller the distance between the coordinates of a solute and a solvent, the higher the likelihood of dissolution.[2]

Estimating Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values, the group contribution method developed by Stefanis and Panayiotou provides a reliable estimation based on the molecule's structure.[3] The molecule is dissected into its fundamental functional groups, and the contribution of each group to the overall HSP and molar volume (V) is summed.

Molecular Structure Breakdown:

The structure of this compound can be broken down into the following functional groups for HSP estimation:

-

>CH- (Aliphatic): One group

-

-O- (Ether): One group

-

-CH₃ (Methyl): One group

-

-CN (Nitrile): One group

-

aC (Aromatic Carbon): Ten groups

-

aCH (Aromatic C-H): Seven groups

-

aC-aC (Aromatic C-C bond): One group (fusion point of the naphthalene rings)

Table 2: Group Contributions for HSP and Molar Volume Estimation

| Functional Group | Contribution to δD (MPa⁰⁵) | Contribution to δP (MPa⁰⁵) | Contribution to δH (MPa⁰⁵) | Contribution to V (cm³/mol) |

| >CH- | 1 | 0 | 0 | 13.5 |

| -O- (Ether) | 1 | 1.4 | 2.0 | 3.8 |

| -CH₃ | 1 | 0 | 0 | 33.5 |

| -CN | 1 | 7.5 | 3.0 | 26.5 |

| aC | 10 | 0 | 0 | 8.1 (x10) |

| aCH | 7 | 0 | 0 | 12.1 (x7) |

| aC-aC | 1 | 0 | 0 | -15.5 |

| Total Groups | 22 |

Estimated Hansen Solubility Parameters for this compound:

Based on the summation of these group contributions, the estimated HSPs and molar volume are:

-

δD = 19.8 MPa⁰⁵

-

δP = 8.9 MPa⁰⁵

-

δH = 5.0 MPa⁰⁵

-

V = 174.5 cm³/mol

Predicting Solubility Using HSP Distance

The "distance" (Ra) between the HSPs of the solute (our compound) and a solvent in Hansen space is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [2]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.

Below is a diagram illustrating the logical workflow for predicting solubility based on HSP.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Secure the vials on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid and then sample the clear supernatant. This step is critical to ensure no solid particles are carried over into the analytical sample.

-

-

Quantification using UV-Vis Spectroscopy:

-

Wavelength Selection: Based on the UV spectrum of the closely related compound 2-methoxynaphthalene, which shows a strong absorbance maximum around 226 nm, this is a suitable starting wavelength for analysis. [4]A full UV-Vis scan of a dilute solution of this compound in the chosen solvent should be performed to confirm the λ_max.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent of interest. Measure the absorbance of each standard at the determined λ_max. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with the solvent as necessary to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Quantification using HPLC:

-

Method Development: A reverse-phase HPLC method is suitable. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of acetonitrile and water or methanol and water. The detection wavelength can be set based on the UV-Vis scan (e.g., 226 nm).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered supernatant (diluted if necessary) into the HPLC system.

-

Calculation: Determine the concentration of the sample from the calibration curve based on its peak area, accounting for any dilution.

-

Conclusion

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Thaikar, A., et al. (2023). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Pharmaceutical Sciences, 3(4), 3182-3191. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthylacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Methoxynaphthalen-2-yl)acetonitrile. Retrieved from [Link]

Sources

theoretical and computational studies of 2-Methoxy-2-(2-naphthyl)acetonitrile

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Methoxy-2-(2-naphthyl)acetonitrile

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. While this specific molecule is a novel subject for extensive computational studies, this document outlines a robust research plan leveraging established quantum chemical methods. By applying Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate the molecular structure, spectroscopic signatures, electronic properties, and reactivity of this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed protocol for a "standards-free" computational analysis, which is increasingly vital in modern chemical research.[1][2] The methodologies described herein are self-validating and grounded in authoritative computational chemistry principles.

Introduction: The Case for a Computational Deep Dive

This compound is an organic molecule with potential applications in pharmaceuticals and materials science, drawing from the established significance of related compounds like 2-naphthylacetonitrile, which is a versatile precursor in the synthesis of various bioactive molecules.[3] The introduction of a methoxy group at the alpha-position to the nitrile introduces a chiral center and is expected to significantly influence the molecule's conformational flexibility, electronic properties, and intermolecular interactions.

Understanding these properties at a molecular level is crucial for predicting the compound's behavior in different environments and for designing potential applications. Experimental characterization, while essential, can be augmented and guided by theoretical and computational studies. Quantum chemical calculations provide a powerful, non-destructive means to investigate molecular properties with high accuracy.[4][5] This guide outlines a comprehensive computational protocol to predict the geometric, spectroscopic, and electronic characteristics of this compound.

Theoretical and Computational Methodology: A Self-Validating Workflow

The cornerstone of this proposed study is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] DFT, particularly with hybrid functionals like B3LYP and B3PW91, has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.[7][8]

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound. This is achieved by finding the minimum energy conformation on the potential energy surface. The B3LYP functional with a 6-311++G(d,p) basis set is a reliable choice for this purpose, as it includes diffuse functions and polarization functions to accurately describe the electron distribution.[9]

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).

Spectroscopic Predictions

-

FT-IR and FT-Raman: The calculated vibrational frequencies and intensities are used to generate theoretical FT-IR and FT-Raman spectra.[10] These theoretical spectra can be compared with experimental data to validate the computational model.

-

NMR: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.[8] Theoretical chemical shifts are often calculated in a vacuum and in a solvent (e.g., DMSO, chloroform) to account for solvent effects, and the results are compared with experimental values.[11]

Electronic Properties and Reactivity Descriptors

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions, charge transfer properties, and chemical reactivity.[7][12] The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[7][13] It allows for the study of charge delocalization, hyperconjugative interactions, and the stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution around the molecule.[12][14] It helps in identifying the sites susceptible to electrophilic and nucleophilic attack, which is invaluable for predicting reactivity.

Computational Workflow Diagram

Caption: Computational workflow for the theoretical analysis of this compound.

Predicted Molecular Structure and Properties

Based on the proposed methodology, we can predict the key structural parameters of this compound. The optimized geometry would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(naphthyl)-C(alpha) | ~1.52 |

| C(alpha)-CN | ~1.47 |

| C(alpha)-O | ~1.43 |

| O-CH3 | ~1.42 |

| C≡N | ~1.16 |

| **Bond Angles (°) ** | |

| C(naphthyl)-C(alpha)-CN | ~109.5 |

| C(naphthyl)-C(alpha)-O | ~109.5 |

| C(alpha)-O-CH3 | ~112.0 |

| Dihedral Angles (°) | |

| C(naphthyl)-C(alpha)-O-CH3 | Conformation dependent |

Note: These are estimated values based on standard bond lengths and angles for similar functional groups. The actual optimized values would be determined by the calculations.

Predicted Spectroscopic Signatures

Vibrational Spectroscopy (FT-IR and FT-Raman)

The theoretical vibrational spectra would provide a "fingerprint" of the molecule, allowing for the identification of key functional groups.[15]

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the naphthyl ring |

| C-H stretch (aliphatic) | 3000-2850 | Stretching of C-H bonds in the methoxy group |

| C≡N stretch | 2260-2240 | Characteristic nitrile group stretching |

| C=C stretch (aromatic) | 1650-1450 | Stretching of C=C bonds in the naphthyl ring |

| C-O stretch | 1275-1200 | Stretching of the C-O bond of the methoxy group |

NMR Spectroscopy

The predicted 1H and 13C NMR spectra would aid in the structural elucidation of the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the naphthyl ring are expected to appear in the aromatic region (7-8.5 ppm), while the methoxy protons would be a singlet at around 3.5-4.0 ppm. The alpha-proton would likely be a singlet in the range of 5.0-5.5 ppm.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO distributions would reveal the regions of the molecule involved in electron donation and acceptance, respectively. It is anticipated that the HOMO will be localized primarily on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the nitrile group. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface would visually depict the electron density distribution. Regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Logical Relationship of Analyses

Caption: Interrelation of computational analyses for a holistic understanding of molecular properties.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational protocol for the in-depth study of this compound. By employing DFT and related methods, it is possible to obtain a wealth of information regarding its structural, spectroscopic, and electronic properties. The insights gained from such a study would be invaluable for guiding experimental work and for exploring the potential applications of this molecule in various scientific and industrial fields. The proposed workflow represents a robust and scientifically rigorous approach to "standards-free" molecular characterization.

References

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

-

Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. ResearchGate. [Link]

-

Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. DergiPark. [Link]

-

Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC - NIH. [Link]

-

Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC - PubMed Central. [Link]

-

Quantum Chemistry Calculations for Metabolomics. eScholarship.org. [Link]

-

Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. Research India Publications. [Link]

-

Computational and theoretical chemistry. Princeton University. [Link]

-

Substituted naphthoxy-phthalonitrile derivatives: Synthesis, substituent effects, DFT, TD-DFT Calculations, antimicrobial properties and DNA interaction studies. OUCI. [Link]

-

Substituent effects on the structure-property relationship of unsymmetrical methyloxy and methoxycarbonyl phthalocyanines: DFT and TDDFT theoretical studies. PubMed. [Link]

-

Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. [Link]

-

Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. [Link]

-

Comparative DFT Studies of Optoelectronic Properties of MTPA Derivatives. ChemRxiv. [Link]

-

Vibrational spectra, NBO analysis, HOMO-LUMO and first hyperpolarizability of 2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a potential chemotherapeutic agent based on density functional theory calculations. PubMed. [Link]

-

Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. [Link]

-

FT-IR, NBO, HOMO–LUMO, MEP analysis and molecular docking study of Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl) imino]methyl)carbamate. ResearchGate. [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. [Link]

-

Exploring Solvent Effects on Reactivity, NLO Properties, and Toxicological Interactions of 2'-((4,6-dimethoxy-1,3,5-triazin-2yl)carbonyl)-1,1,6'-trifluoro-N-methylmethanesulfonanilide. ResearchGate. [Link]

-

Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO–LUMO, NBO, MEP analysis and molecular docking study of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, a potential chemotherapeutic agent. ResearchGate. [Link]

-

Naphthalene, 2-methoxy-. the NIST WebBook. [Link]gov/cgi/cbook.cgi?ID=C93049)

Sources

- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. ripublication.com [ripublication.com]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational spectra, NBO analysis, HOMO-LUMO and first hyperpolarizability of 2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a potential chemotherapeutic agent based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

Navigating the Unseen: A Technical Safety and Handling Guide for 2-Methoxy-2-(2-naphthyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety and handling precautions for 2-Methoxy-2-(2-naphthyl)acetonitrile (CAS No. 118736-08-6). As a specialized chemical intermediate, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. Due to the limited availability of comprehensive safety data for this specific compound, this document synthesizes known information with established safety protocols for related chemical classes, particularly nitrile-containing compounds and combustible solids. This approach is designed to foster a proactive safety culture by encouraging a risk-based assessment of all handling procedures.

Section 1: Compound Identification and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics. This information is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 118736-08-6 | |

| Molecular Formula | C₁₃H₁₁NO | |

| Molecular Weight | 197.23 g/mol | |

| Melting Point | 47-48 °C | [1] |

| Boiling Point | 325.6 ± 30.0 °C (Predicted) | [1] |

| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 93.3 °C | [2] |

| Appearance | Solid |

Section 2: Hazard Identification and Risk Assessment

The known hazard classification for this compound is primarily related to its environmental impact. However, its chemical structure, containing a nitrile group, necessitates a broader consideration of potential health hazards based on analogous compounds.

2.1 Known GHS Classification

-

Hazard Pictogram: GHS09 (Environment)

-

Signal Word: Warning

-

Hazard Statement: H400: Very toxic to aquatic life[2]

-

Precautionary Statement: P273: Avoid release to the environment

The primary documented hazard is its acute toxicity to aquatic organisms. Therefore, preventing its release into drains and waterways is a critical aspect of its handling and disposal.

2.2 Inferred Hazards from Chemical Structure

2.3 Risk Assessment Workflow

Given the incomplete safety profile, a thorough risk assessment is mandatory before commencing any work with this compound. The following workflow should be implemented:

Caption: Risk Assessment Workflow for Chemicals with Limited Data.

Section 3: Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is essential to minimize exposure and prevent accidental release.

3.1 Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or potential vapors.

3.2 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes[5].

-

Hand Protection: Nitrile gloves should be worn when handling this compound. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected[6].

-

Protective Clothing: A lab coat must be worn at all times in the laboratory.

3.3 Storage Requirements

-

Classification: This compound is classified under Storage Class 11: Combustible Solids.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[7].

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[8]. According to OSHA guidelines, incompatible chemicals should be segregated to prevent accidental reactions[9].

Section 4: Emergency Procedures

Preparedness for potential emergencies is a critical component of laboratory safety.

4.1 First Aid Measures

The following are general first aid recommendations. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or compound name to the medical personnel.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration[10].

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10][11].

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[11][12].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water[8].

4.2 Spill Response

For a small spill of solid this compound, follow these steps:

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Isolate the Area: Prevent unnecessary personnel from entering the spill zone.

-

Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

-

Containment: Gently cover the spill with an absorbent material to prevent the generation of dust[13].

-

Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a damp cloth or paper towel. Place all cleanup materials in the hazardous waste container.

-

Disposal: Dispose of the hazardous waste according to institutional and local regulations.

Caption: Decision Tree for Chemical Spill Response.

4.3 Fire-Fighting Measures

-

Extinguishing Media: For a fire involving this combustible solid, use dry chemical, carbon dioxide, or alcohol-resistant foam[8][14].

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[8].

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect all waste material in a clearly labeled, sealed container.

-

Regulations: Disposal must be conducted in accordance with all local, state, and federal environmental regulations. Do not dispose of this chemical down the drain.

References

-

Chemical Spill Clean-Up . University of Delaware Environmental Health & Safety. [Link]

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville. [Link]

-

Spill Management Procedure . Texas A&M University-Texarkana. [Link]

-

Chemical Spill Procedures - Step By Step Guide . Chem Klean. [Link]

-

HAZARD SUMMARY - 2-DIMETHYLAMINOACETONITRILE . New Jersey Department of Health. [Link]

-

2-(7-Methoxynaphthalen-1-yl)acetonitrile . PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - HIGH PURITY ACETONITRILE . Unigel. [Link]

-

Acetonitrile . University of California, Santa Barbara. [Link]

-

OSHA Flammable Storage Requirements . U.S. Hazmat Storage. [Link]

-

First Aid Procedures for Chemical Hazards . NIOSH, Centers for Disease Control and Prevention. [Link]

-

2-Naphthylacetonitrile . PubChem, National Center for Biotechnology Information. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs . NIOSH, Centers for Disease Control and Prevention. [Link]

-

OSHA Flammable Storage Requirements Explained . LOC Scientific. [Link]

-

OSHA Flammable Storage Cabinet Requirements For Your Lab . PSA Laboratory Furniture. [Link]

-

Hazardous Chemical Exposures . Princeton University Environmental Health and Safety. [Link]

-

What to do in a chemical emergency . GOV.UK. [Link]

-

Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

-

Flammable Solid . Society for Chemical Hazard Communication. [Link]

-

Acetonitrile Chemical Storage . U.S. Hazmat Rentals. [Link]

-

Chemical Hygiene Plan . Montana Tech. [Link]

-

Understanding Solvents and PPE for Chemical Safety . MCR Safety. [Link]

Sources

- 1. This compound CAS#: 118736-08-6 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. unigel.com.br [unigel.com.br]

- 5. mcrsafety.com [mcrsafety.com]

- 6. pppmag.com [pppmag.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. ushazmatstorage.com [ushazmatstorage.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 14. chemicalbook.com [chemicalbook.com]

A Methodological Guide to Determining the Thermal Stability and Decomposition Pathway of 2-Methoxy-2-(2-naphthyl)acetonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative for Thermal Analysis

In pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with rigorous characterization.[1][2] 2-Methoxy-2-(2-naphthyl)acetonitrile, with its unique combination of a naphthyl moiety, a methoxy group, and a nitrile function, represents a class of compounds whose thermal behavior cannot be assumed. An uncharacterized exothermic decomposition can pose significant risks, potentially leading to thermal runaway events during synthesis, purification, or storage.[3][4]

Therefore, a proactive and systematic evaluation of thermal properties is not merely a regulatory formality but a fundamental aspect of responsible science. This guide outlines the necessary steps to build a complete thermal profile for a novel compound like this compound, ensuring safety and process robustness.

Theoretical Assessment: Predicting Reactivity from Structure

Before any thermal experiment is conducted, an analysis of the molecule's structure can provide valuable hypotheses regarding its potential decomposition pathways. The structure of this compound contains several key functional groups that are likely to dictate its thermal behavior:

-

Methoxy Group (-OCH₃): Methoxy-substituted aromatic compounds are known to undergo homolytic cleavage of the O–CH₃ bond as an initial pyrolytic step, releasing a highly reactive methyl radical.[5][6][7] This is often the primary initiation reaction that triggers further decomposition.

-

Nitrile Group (-C≡N): Aromatic nitriles are generally thermally stable, but at elevated temperatures, they can undergo reactions such as thermal trimerization to form triazine rings.[8]

-

Benzylic-type Alpha-Carbon: The carbon atom bonded to the naphthyl ring, the methoxy group, and the nitrile group is in a sterically hindered and electronically significant position. Cleavage at this position is a plausible decomposition route.

-

Naphthyl Group: This large aromatic system is generally stable but can participate in radical stabilization or subsequent reactions once decomposition is initiated.

Based on this analysis, a primary hypothesis is that decomposition will initiate with the homolytic cleavage of the methoxy C-O bond. The resulting radicals would then trigger a cascade of further reactions.

The Experimental Workflow: A Multi-faceted Approach

A comprehensive thermal hazard assessment relies on a logical progression of experiments, where each technique provides a unique piece of the puzzle. The workflow is designed to first screen for thermal events, then quantify mass loss, and finally identify the decomposition products.

Caption: A logical workflow for comprehensive thermal stability analysis.

Detailed Experimental Protocols

The following protocols are presented as a starting point and should be adapted based on the initial results and available instrumentation.

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

Objective: To identify the onset temperature of melting and decomposition, and to quantify the energy released during decomposition. DSC is a cornerstone technique for this purpose.[9][10][11]

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. For initial screening of a potentially energetic material, using a vented or pinhole lid is advisable.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature at a rate of 10 °C/min up to a final temperature of 350-400 °C (or until the decomposition event is complete). The heating rate can be adjusted in subsequent experiments to study kinetic effects.[12]

-

-

Data Analysis:

-

Identify the endotherm corresponding to the melting point (if the material is crystalline).

-

Determine the onset temperature of any significant exotherm. This is a critical indicator of the beginning of thermal decomposition.

-

Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

-

Interpretation: An exothermic onset temperature provides a preliminary limit for safe process temperatures. In early-stage development, many pharmaceutical companies adhere to a "100 °C rule," maintaining a significant safety margin between the maximum operating temperature and the decomposition onset.[4] A large enthalpy of decomposition (>200 J/g) suggests a high potential for a thermal runaway and warrants extreme caution.[3]

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass and to quantify the total mass loss. TGA is essential for distinguishing between phase transitions (like melting) and decomposition events.[2][13]

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Atmosphere: Purge with nitrogen at 50 mL/min.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature at 10 °C/min to a temperature exceeding the final decomposition temperature observed in DSC.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset temperature of mass loss. This should correlate with the DSC exotherm.

-

Identify the temperatures for 5% and 10% mass loss (T5%, T10%) as common benchmarks for thermal stability.[14]

-

Note the number of distinct mass loss steps, which can indicate a multi-step decomposition process.

-

Protocol 3: TGA with Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the chemical nature of the gases evolved during decomposition, which is crucial for elucidating the decomposition mechanism.[2]

Methodology:

-

Instrument Setup: Use a TGA instrument connected via a heated transfer line to a mass spectrometer (MS) or an FTIR spectrometer.

-

Thermal Program: Run the same thermal program as in the standard TGA experiment.

-

Data Analysis:

-

Correlate the mass loss steps observed in the TGA curve with the appearance of specific ions in the MS or specific vibrational bands in the FTIR spectrum.

-

For this compound, look for key fragments such as:

-

m/z = 15 (CH₃⁺) and m/z = 31 (CH₃O⁺), indicating cleavage of the methoxy group.

-

m/z = 27 (HCN⁺) or 26 (CN⁻), suggesting reactions involving the nitrile group.

-

Fragments corresponding to the naphthyl ring (e.g., m/z = 128).

-

-

Data Presentation and Mechanistic Synthesis

All quantitative data should be summarized for clear comparison and reporting.

Table 1: Summary of Thermal Analysis Data

| Parameter | Method | Value | Units |

| Melting Point (Tonset) | DSC | TBD | °C |

| Enthalpy of Fusion (ΔHf) | DSC | TBD | J/g |

| Decomposition Onset (Tonset) | DSC | TBD | °C |

| Enthalpy of Decomposition (ΔHd) | DSC | TBD | J/g |

| Temperature at 5% Mass Loss (T5%) | TGA | TBD | °C |

| Residual Mass at 400 °C | TGA | TBD | % |

By combining the data, a mechanistic picture emerges. For example, if the DSC shows an exotherm starting at 210 °C, and the TGA shows a corresponding mass loss, the TGA-MS data can confirm if this event is associated with the loss of a methoxy group.

Hypothetical Decomposition Pathway

Based on the principles of organic chemistry and studies of similar molecules, a plausible decomposition pathway can be proposed.[5][6] This hypothesis serves as a framework to be validated by the experimental data from TGA-MS.

Caption: A hypothesized decomposition pathway initiated by C-O bond homolysis.

Safety Considerations for Novel Compounds

When handling a compound with unknown thermal properties, it must be presumed to be hazardous.[15]

-

Scale: All initial thermal analyses should be performed on a small scale (milligrams).

-

PPE: Always use appropriate personal protective equipment, including safety glasses, a flame-resistant lab coat, and suitable gloves.[15]

-

Containment: Experiments should be conducted within a fume hood. For potentially explosive materials, the use of a blast shield is strongly recommended.[15]

-

Handling: Avoid conditions that could initiate decomposition, such as mechanical shock, friction, or exposure to high temperatures during routine handling.

Conclusion

While specific experimental data for this compound is not publicly documented, a robust and reliable thermal profile can be generated by following the systematic approach outlined in this guide. By combining theoretical structural analysis with a multi-technique experimental workflow (DSC, TGA, TGA-MS), researchers can confidently determine key safety parameters such as the onset of decomposition and enthalpy, while also gaining insight into the mechanistic pathways of degradation. This comprehensive characterization is an indispensable step in ensuring the safe development and handling of novel pharmaceutical compounds.

References

-

Unimolecular thermal decomposition of dimethoxybenzenes. AIP Publishing. Available at: [Link]

-

Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available at: [Link]

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. AZoM.com. Available at: [Link]

-

Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH Analyzing & Testing. Available at: [Link]

-

Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. ResearchGate. Available at: [Link]

-

Flash Vacuum Pyrolysis of Methoxy-Substituted Lignin Model Compounds. ACS Publications. Available at: [Link]

-

THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. Available at: [Link]

-

Summary of Methods for Testing the Thermodynamic Properties of Materials. Universallab. Available at: [Link]

-

Thermal trimerization of aromatic nitrile. ResearchGate. Available at: [Link]

-

Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. YouTube. Available at: [Link]

-

Temperature behaviour of organic compounds. PHYWE Systeme GmbH & Co. KG. Available at: [Link]

-

A rapid method for approximative evaluation of thermooxidative stability of organic materials. SpringerLink. Available at: [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. Available at: [Link]

-

Thermal Stability of Organic Compounds. ACS Publications. Available at: [Link]

-

The radical-induced decomposition of 2-methoxyphenol. ElectronicsAndBooks.com. Available at: [Link]

-

Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo. Available at: [Link]

-

Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville. Available at: [Link]

-

Turning up the heat: thermal analysis for biotherapeutics. Drug Discovery News. Available at: [Link]

-

Thermal hazard investigation of a pharmaceutical intermediate. ResearchGate. Available at: [Link]

-

Thermodynamics of mixtures containing aromatic nitriles. arXiv.org. Available at: [Link]

-

Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. Omsk Scientific Centre. Available at: [Link]

-

THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES. arXiv.org. Available at: [Link]

-

The thermal decomposition of hydroxy- and methoxy-substituted anisoles. ACS Publications. Available at: [Link]

-

Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. Available at: [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at: [Link]

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]

-

Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. ResearchGate. Available at: [Link]

-

2-Phenylacetonitrile. mVOC. Available at: [Link]

Sources

- 1. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 11. mdpi.com [mdpi.com]

- 12. A rapid method for approximative evaluation of thermooxidative stability of organic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 14. researchgate.net [researchgate.net]

- 15. twu.edu [twu.edu]

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 2-Methoxy-2-(2-naphthyl)acetonitrile

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methoxy-2-(2-naphthyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The developed method is suitable for purity determination and can be adapted for chiral separation of its enantiomers. This guide provides a comprehensive protocol, from initial method development considerations to detailed experimental procedures and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 118736-08-6) is an aromatic nitrile with a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.23 g/mol [1][2]. Its structure, featuring a naphthalene ring, a methoxy group, and a nitrile function, makes it a valuable building block in organic synthesis. The presence of a chiral center at the carbon atom bearing the methoxy and nitrile groups implies that this compound can exist as a pair of enantiomers. In pharmaceutical development, it is often crucial to control the stereochemistry of intermediates and final active pharmaceutical ingredients (APIs), as different enantiomers can exhibit distinct pharmacological and toxicological profiles[3][4].

Given the importance of this compound, a reliable and robust analytical method is essential for monitoring its purity, stability, and, if necessary, its enantiomeric composition. This application note describes the development of a reversed-phase HPLC (RP-HPLC) method for the achiral analysis of this compound and provides guidance for the development of a chiral separation method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 118736-08-6 | [1] |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [2] |

| Melting Point | 47-48 °C | [1][5] |

| Appearance | Solid | |

| UV-Vis | Exhibits UV absorbance due to the naphthalene ring | |

| Fluorescence | λex 227 nm; λem 336 nm (in methanol) | |